2,5-Dimethylhexane-2,5-diamine

Epoxy curing kinetics Amine reactivity Polymer crosslinking

2,5-Dimethylhexane-2,5-diamine (CAS 23578-35-0), also referred to as 2,5-diamino-2,5-dimethylhexane or 1,1,4,4-tetramethyl-1,4-butanediamine, is a branched, geminally dimethyl-substituted aliphatic C8 diamine with molecular formula C8H20N2 and molecular weight 144.26. The compound features two primary amine groups positioned at the 2- and 5-carbon positions of a hexane backbone, with each amine-bearing carbon additionally substituted with a methyl group, creating sterically hindered, tertiary alkyl amine centers.

Molecular Formula C8H20N2
Molecular Weight 144.26 g/mol
CAS No. 23578-35-0
Cat. No. B1605029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethylhexane-2,5-diamine
CAS23578-35-0
Molecular FormulaC8H20N2
Molecular Weight144.26 g/mol
Structural Identifiers
SMILESCC(C)(CCC(C)(C)N)N
InChIInChI=1S/C8H20N2/c1-7(2,9)5-6-8(3,4)10/h5-6,9-10H2,1-4H3
InChIKeyJWTVQZQPKHXGFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethylhexane-2,5-diamine (CAS 23578-35-0): Technical Baseline and Procurement-Relevant Identification


2,5-Dimethylhexane-2,5-diamine (CAS 23578-35-0), also referred to as 2,5-diamino-2,5-dimethylhexane or 1,1,4,4-tetramethyl-1,4-butanediamine, is a branched, geminally dimethyl-substituted aliphatic C8 diamine with molecular formula C8H20N2 and molecular weight 144.26 . The compound features two primary amine groups positioned at the 2- and 5-carbon positions of a hexane backbone, with each amine-bearing carbon additionally substituted with a methyl group, creating sterically hindered, tertiary alkyl amine centers [1]. This structural motif distinguishes it from linear aliphatic diamines (e.g., 1,6-hexanediamine, 1,4-butanediamine) and from alternative branched diamines (e.g., 2,2,4-trimethyl-1,6-hexanediamine) [2]. Physicochemical parameters include a boiling point of approximately 184.2 °C at 760 mmHg, density of 0.858 g/cm³, flash point of 62.8 °C, and an estimated melting point of 52 °C . The compound is classified under UN 2735 as Hazard Class 8 (corrosive) with Packing Group II for transport purposes .

Why 2,5-Dimethylhexane-2,5-diamine Cannot Be Replaced by Linear or Less-Substituted Diamine Analogs


Substitution of 2,5-dimethylhexane-2,5-diamine with structurally related diamines (e.g., 1,6-hexanediamine, 1,4-butanediamine, or 2,2,4-trimethyl-1,6-hexanediamine) is not functionally equivalent due to the unique combination of geminal dimethyl substitution at both amine-bearing carbons [1]. This steric environment produces fundamentally altered reaction kinetics in epoxy-amine cure chemistry—specifically, a primary-to-secondary amine hydrogen reactivity ratio (k1/k2) of 60:1, which is the largest such ratio ever reported and directly attributable to the steric hindrance created by the gem-dimethyl groups [2]. In coordination chemistry, this diamine yields Ni(II) complexes that exhibit a solution-phase equilibrium between tetrahedral (amines uncoordinated) and octahedral centrosymmetric forms, a behavior not observed with the 1,3-propanediamine or 1,4-butanediamine analogs under identical conditions [3]. In aqueous bis(platinum) complex chemistry, the sterically hindered 2,5-dimethyl-2,5-hexanediamine linker confers distinct hydrolysis and pH-dependent stability profiles compared to the unhindered 1,4-butanediamine analog [4]. These quantifiable differences preclude simple interchange of in-class diamines without altering reaction profiles, complex speciation, or material performance characteristics.

Quantitative Differential Evidence for 2,5-Dimethylhexane-2,5-diamine Versus Structurally Related Diamines


Primary-to-Secondary Amine Reactivity Ratio (k1/k2) in Epoxy Cure Chemistry

In the reaction of phenyl glycidyl ether (a model epoxy compound) with 2,5-dimethyl-2,5-hexanediamine in dimethyl sulfoxide solution, the ratio of reaction rates for primary amine hydrogens versus secondary amine hydrogens (k1/k2) is 60:1 [1]. This is the largest k1/k2 ratio ever reported for any diamine-epoxy system. The measurement was performed using carbon-13 NMR to independently monitor the consumption rates of both the primary and secondary amine hydrogens [1]. The activation energy for either reaction was determined to be 13.7 kcal/mole [1]. For comparison, typical aliphatic diamines such as 1,6-hexanediamine or ethylenediamine exhibit k1/k2 ratios in the range of approximately 2:1 to 4:1 under comparable conditions, though direct head-to-head measurements under identical solvent/temperature conditions are not available from the same study.

Epoxy curing kinetics Amine reactivity Polymer crosslinking

Solution-Phase Coordination Geometry Equilibrium in Ni(II) Schiff Base Complexes

The bis-Ni(II) complex of the tridentate Schiff base ligand derived from 1:1 condensation of salicylaldehyde with 2,5-dimethylhexane-2,5-diamine, designated Ni(sld)2, exhibits a solution-phase equilibrium between tetrahedral (with amines uncoordinated) and octahedral centrosymmetric forms with facially bound sld ligands [1]. In contrast, the analogous complexes formed from propane-1,3-diamine (Ni(slp)2) and butane-1,4-diamine (Ni(slb)2) under identical preparative conditions do not exhibit this equilibrium behavior; Ni(slb)2 appears in yellow and green forms in the solid state but lacks the documented tetrahedral-octahedral solution equilibrium characteristic of the 2,5-dimethylhexane-2,5-diamine-derived complex [1].

Coordination chemistry Schiff base ligands Nickel(II) complexes

Aqueous Solution Behavior and pH-Dependent Stability of Bis(platinum) Complexes

A direct comparative study of bis(platinum) complexes formed with 1,4-butanediamine versus 2,5-dimethyl-2,5-hexanediamine linkers revealed distinct aqueous solution behavior attributable to steric hindrance at the amine-bearing carbons [1]. The aqua species resulting from chloride displacement by a water molecule are stable at low pH for both complexes. However, at high pH, the sterically hindered 2,5-dimethyl-2,5-hexanediamine complex undergoes different product formation due to deprotonation and subsequent hydroxo-bridge formation, behavior that diverges from that of the unhindered 1,4-butanediamine analog [1].

Platinum coordination chemistry Anticancer metallodrug design Linker steric effects

Thermal Decomposition Pathway Kinetics in Molybdenum(VI) Bis-Imide Precursors

A systematic investigation of thermal decomposition pathways in bis(alkylimido)dichloromolybdenum(VI) adducts examined a series of alkyl-substituted imido groups, including tert-butyl, tert-pentyl, 1-adamantyl, and a cyclic imido derived from 2,5-dimethylhexane-2,5-diamine [1]. All compounds follow a common γ-H activation decomposition pathway, but with varying reaction barriers [1]. The study characterized 19 unique structures via single-crystal X-ray diffraction and thermal analysis, establishing that the decomposition mechanism proceeds via ligand dissociation to coordinatively unsaturated (RN)2MoCl2, followed by dimerization to either imido-bridged [(RN)Mo(μ-NR)Cl2]2 or chloride-bridged [(RN)2Mo(μ-Cl)Cl]2 species, with the pathway branching dependent on the steric bulk of the R group [2].

Atomic layer deposition Molybdenum precursors Thermal stability Volatile metal complexes

Evidence-Backed Application Scenarios for 2,5-Dimethylhexane-2,5-diamine Procurement


Controlled-Cure Epoxy Resin Formulation Requiring Stepwise Crosslinking

The 60:1 k1/k2 ratio for primary-to-secondary amine hydrogen reactivity with phenyl glycidyl ether [1] enables epoxy formulators to design curing systems where primary amine-epoxide addition occurs nearly to completion before secondary amine hydrogens participate. This stepwise crosslinking behavior, directly attributable to the steric hindrance of the gem-dimethyl groups adjacent to each amine, allows for predictable network architecture with reduced cure heterogeneity. Procurement of 2,5-dimethylhexane-2,5-diamine should be prioritized over linear diamines (e.g., 1,6-hexanediamine, 1,4-butanediamine) when controlled, staged curing is required for achieving specific thermomechanical properties in the final thermoset.

Synthesis of Schiff Base Ligands for Coordination Chemistry and Catalysis Research

The unique solution-phase tetrahedral-octahedral equilibrium observed in Ni(sld)2—absent in analogous complexes derived from propane-1,3-diamine and butane-1,4-diamine under identical conditions [2]—makes 2,5-dimethylhexane-2,5-diamine the diamine of choice when investigating sterically modulated coordination geometry, ligand field effects, or metal-centered equilibria. This compound should be selected over shorter-chain or unsubstituted diamines for studies of Schiff base metal complexes where tunable coordination sphere accessibility is a design objective.

Design of Platinum-Based Coordination Compounds with pH-Dependent Speciation Control

The documented divergence in aqueous solution behavior at elevated pH between bis(platinum) complexes formed with 2,5-dimethyl-2,5-hexanediamine versus 1,4-butanediamine [3] directly informs procurement decisions for researchers developing platinum coordination compounds or metallodrug candidates. The steric hindrance conferred by the gem-dimethyl groups alters the high-pH deprotonation and hydroxo-bridge formation pathway. Investigators requiring pH-dependent speciation control or seeking to modulate aqueous stability profiles in platinum-diamine systems should procure this compound rather than the unhindered 1,4-butanediamine analog.

Molybdenum Precursor Development for ALD/CVD Thin-Film Deposition

2,5-Dimethylhexane-2,5-diamine serves as a source of a cyclic imido ligand that has been systematically benchmarked alongside tert-butyl, tert-pentyl, and 1-adamantyl imido groups for thermal decomposition pathway kinetics in bis(alkylimido)dichloromolybdenum(VI) adducts [4]. The decomposition mechanism, proceeding via ligand dissociation and subsequent dimerization with pathway branching determined by R-group steric bulk, has been fully characterized across 19 unique structures [4]. Procurement of this diamine is indicated for ALD/CVD precursor research where the cyclic imido scaffold offers a defined steric and electronic profile distinct from acyclic alkyl imido alternatives.

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